molecular formula C13H26O3 B164406 Methyl 3-hydroxydodecanoate CAS No. 85464-97-7

Methyl 3-hydroxydodecanoate

Cat. No. B164406
CAS RN: 85464-97-7
M. Wt: 230.34 g/mol
InChI Key: OZXCINYANGIBDB-UHFFFAOYSA-N
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Patent
US09433211B2

Procedure details

6.5 g of zinc, 15.5 g of decanal, 25 ml of trimethoxyborane, and 25 ml of dried THF were put into a 300 ml four-neck round-bottom flask, and 17.5 g of methyl bromoacetate was dripped at 20° C. for two hours in a nitrogen gas stream. After dripping, a resultant thereof was agitated at 20° C. for one hour, and thereafter, 25 ml of saturated ammonia aqueous solution and 25 ml of glycerin were added and agitated for ten minutes. An organic layer was separated and an aqueous solution layer was extracted two times by using diethyl ether. Thereafter, the organic solution was collected and subjected to desolvation. A residue thereof was purified by distillation to obtain a β-hydroxydodecanoic acid methyl ester.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].COB(OC)OC.Br[CH2:20][C:21]([O:23][CH3:24])=[O:22].[NH4+].[OH-]>[Zn].OCC(CO)O.C1COCC1>[CH3:24][O:23][C:21](=[O:22])[CH2:20][CH:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
25 mL
Type
solvent
Smiles
OCC(O)CO
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
C(CCCCCCCCC)=O
Name
Quantity
25 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
a resultant thereof was agitated at 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
agitated for ten minutes
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous solution layer was extracted two times
CUSTOM
Type
CUSTOM
Details
Thereafter, the organic solution was collected
DISTILLATION
Type
DISTILLATION
Details
A residue thereof was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC(CCCCCCCCC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09433211B2

Procedure details

6.5 g of zinc, 15.5 g of decanal, 25 ml of trimethoxyborane, and 25 ml of dried THF were put into a 300 ml four-neck round-bottom flask, and 17.5 g of methyl bromoacetate was dripped at 20° C. for two hours in a nitrogen gas stream. After dripping, a resultant thereof was agitated at 20° C. for one hour, and thereafter, 25 ml of saturated ammonia aqueous solution and 25 ml of glycerin were added and agitated for ten minutes. An organic layer was separated and an aqueous solution layer was extracted two times by using diethyl ether. Thereafter, the organic solution was collected and subjected to desolvation. A residue thereof was purified by distillation to obtain a β-hydroxydodecanoic acid methyl ester.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].COB(OC)OC.Br[CH2:20][C:21]([O:23][CH3:24])=[O:22].[NH4+].[OH-]>[Zn].OCC(CO)O.C1COCC1>[CH3:24][O:23][C:21](=[O:22])[CH2:20][CH:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
25 mL
Type
solvent
Smiles
OCC(O)CO
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
C(CCCCCCCCC)=O
Name
Quantity
25 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
a resultant thereof was agitated at 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
agitated for ten minutes
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous solution layer was extracted two times
CUSTOM
Type
CUSTOM
Details
Thereafter, the organic solution was collected
DISTILLATION
Type
DISTILLATION
Details
A residue thereof was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC(CCCCCCCCC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.